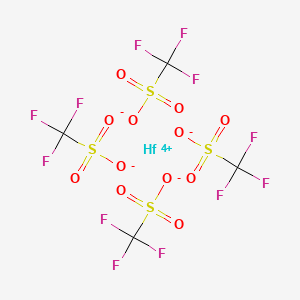

Hafnium(IV) Trifluoromethanesulfonate

説明

Hafnium(IV) Trifluoromethanesulfonate, also known as Hafnium(IV) triflate, is a recyclable catalyst for the mononitration of o-nitrotoluene. It serves as a catalyst for homogeneous methoxycarbonylation and hydrocarboxylation reactions of phenylacetylene .

Synthesis Analysis

Hafnium triflate possesses four strongly electron-withdrawing OTf groups, together with an ionic radius of intermediate range (Al < Ti < Hf, Zr < Sc < Ln), and has an oxophilic hard character typical of group IV metals .Molecular Structure Analysis

The molecular formula of Hafnium(IV) Trifluoromethanesulfonate is C4F12HfO12S4 and its molecular weight is 774.74 . It is a stronger Lewis acid than its typical precursor hafnium tetrachloride, HfCl4, because of the strong electron-withdrawing nature of the four triflate groups .Chemical Reactions Analysis

Hafnium(IV) Trifluoromethanesulfonate has been used as an inhibitor in carbohydrate chemistry. It inhibits the reaction between malonic acid and acetic anhydride in an asymmetric synthesis .Physical And Chemical Properties Analysis

Hafnium(IV) Trifluoromethanesulfonate is a colourless solid with a melting point of 350 °C . Its molecular weight is 774.77 g/mol .科学的研究の応用

- Friedel-Crafts Acylation and Alkylation : Hafnium triflate facilitates the introduction of carbonyl or alkyl groups onto aromatic compounds. Researchers have achieved excellent yields in acylation and alkylation reactions using this catalyst . For instance, benzene can be acylated or alkylated efficiently with benzylic or tertiary alkyl chlorides.

Nucleophilic Substitutions

Hafnium triflate’s strong Lewis acidity makes it an excellent catalyst for nucleophilic substitution reactions. Key applications include:

Direct Friedel-Crafts Reactions of Chromene Hemiacetals: Researchers have successfully employed Hafnium triflate to achieve Friedel-Crafts reactions between arenes and acid anhydrides, resulting in the introduction of carbonyl groups onto aromatic rings .

Aminomethylation Reactions: Under Lewis acidic conditions, Hafnium triflate promotes aminomethylation reactions. For example, it can catalyze the aminomethylation of indole derivatives, yielding primary amines .

Catalyst for Homogeneous Reactions

Hafnium triflate plays a crucial role in several synthetic methodologies:

Methoxycarbonylation and Hydrocarboxylation: It catalyzes the addition of carboxylic acid or ester groups to phenylacetylene, leading to valuable organic compounds .

Prins-Type Cyclization Reactions: Hafnium triflate facilitates cyclization reactions, forming cyclic structures through the interaction of alcohols and alkenes .

Direct Polycondensation of Lactic Acid: In polymer chemistry, Hafnium triflate promotes the polymerization of lactic acid, a key step in the production of biodegradable polylactic acid (PLA) polymers .

作用機序

Hafnium(IV) Trifluoromethanesulfonate, also known as Hafnium Trifluoromethanesulfonate or Hafnium (IV) triflate, is a chemical compound with the formula Hf(OSO2CF3)4 . This compound is used as a catalyst in various chemical reactions .

Target of Action

The primary target of Hafnium(IV) Trifluoromethanesulfonate is the reactants in the chemical reactions it catalyzes. As a Lewis acid, it interacts with electron-rich species, facilitating various types of reactions .

Mode of Action

Hafnium(IV) Trifluoromethanesulfonate acts as a strong Lewis acid due to the strong electron-withdrawing nature of the four triflate groups . This makes it an effective catalyst for electrophilic aromatic substitution and nucleophilic substitution reactions .

Biochemical Pathways

Hafnium(IV) Trifluoromethanesulfonate is involved in several biochemical pathways, including the Friedel-Crafts acylation or alkylation reactions . These reactions are important synthetic methodologies to introduce carbonyl or alkyl groups onto aromatic compounds .

Result of Action

The result of Hafnium(IV) Trifluoromethanesulfonate’s action is the facilitation of chemical reactions, leading to the formation of desired products. For example, it has been used to catalyze the Friedel-Crafts acylation, achieving excellent yield between arenes and acid anhydrides .

Safety and Hazards

将来の方向性

Hafnium(IV) Trifluoromethanesulfonate has been identified as a potent catalyst for the direct three-component synthesis of β-carbamate ketones. This new method, featuring a low catalyst loading, fast reaction rate, and solvent-free conditions, provided facile access to a diversity of carbamate-protected Mannich bases .

特性

IUPAC Name |

hafnium(4+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYMOILRPDTPPJ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12HfO12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336882 | |

| Record name | Hafnium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium(IV) Trifluoromethanesulfonate | |

CAS RN |

161337-67-3 | |

| Record name | Hafnium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium(IV) Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)

![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)